![molecular formula C23H25N7O3 B12363579 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIO-7488 is a synthetic organic compound known for its potent and selective inhibition of interleukin receptor-associated kinase 4 (IRAK4). It is orally active and capable of penetrating the central nervous system. The compound has shown significant potential in treating inflammatory diseases and conditions such as ischemic stroke .
Métodos De Preparación
The synthesis of BIO-7488 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
BIO-7488 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BIO-7488 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of IRAK4 in immune signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neuroinflammation, and ischemic stroke.
Industry: Utilized in the development of new drugs targeting IRAK4 for various inflammatory and autoimmune conditions
Mecanismo De Acción
BIO-7488 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, BIO-7488 reduces the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation. This mechanism is particularly beneficial in conditions where excessive inflammation is detrimental, such as ischemic stroke .
Comparación Con Compuestos Similares
BIO-7488 is unique due to its high selectivity and potency as an IRAK4 inhibitor, as well as its ability to penetrate the central nervous system. Similar compounds include:
BIO-8169: Another potent and selective IRAK4 inhibitor with improved solubility and pharmacokinetic properties.
Compound 8: A lead compound from the same series as BIO-7488, evaluated for its efficacy in models of inflammation and ischemic stroke
BIO-7488 stands out due to its excellent absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C23H25N7O3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N7O3/c1-13(2)33-20-15(19(31)26-16-6-25-30-7-14(3)5-24-18(16)30)8-29-9-17(27-21(29)28-20)23-10-22(4,11-23)32-12-23/h5-9,13H,10-12H2,1-4H3,(H,26,31) |
Clave InChI |
DEQCXGYERMCXNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(C=N2)NC(=O)C3=CN4C=C(N=C4N=C3OC(C)C)C56CC(C5)(OC6)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


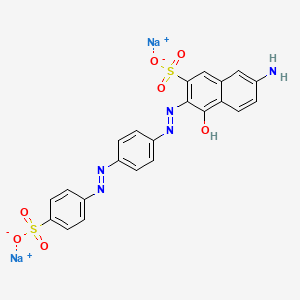
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
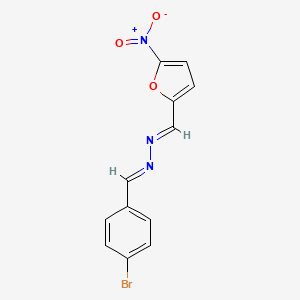
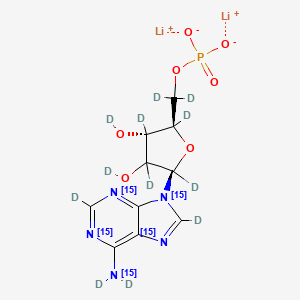
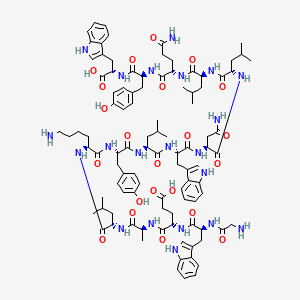
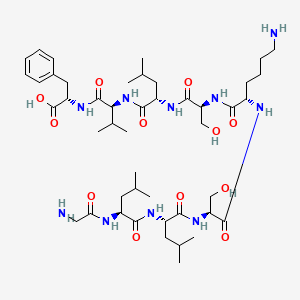
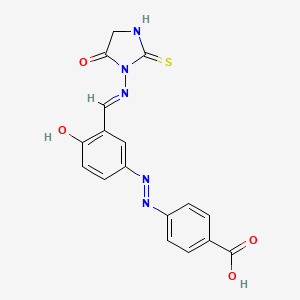
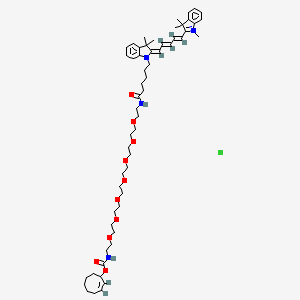
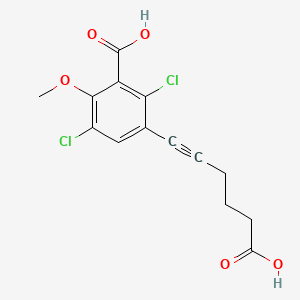
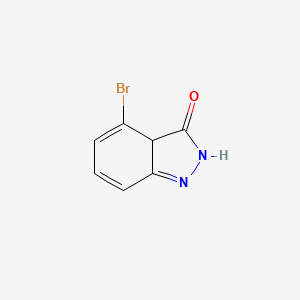
![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
